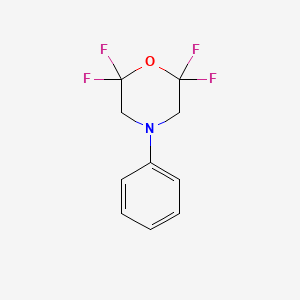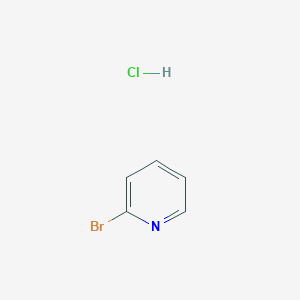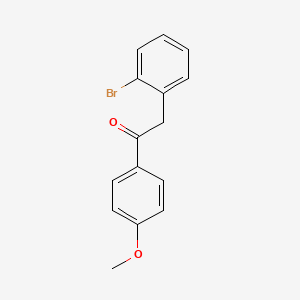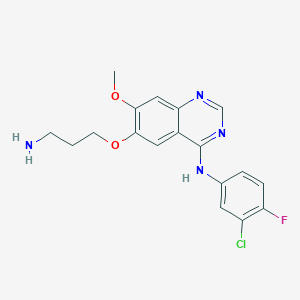![molecular formula C15H6Br2N2O2 B3277199 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione CAS No. 65618-07-7](/img/structure/B3277199.png)
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione
概要
説明
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a naturally occurring compound found in various natural sources.
準備方法
Synthetic Routes and Reaction Conditions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione can be synthesized from indigo or isatin precursors. The synthesis involves halogenation of tryptanthrin derivatives using bromine under mild oxidation conditions. One common method includes microwave-assisted synthesis, which is considered a green chemistry approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar halogenation techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods .
化学反応の分析
Types of Reactions: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debromination or hydrogenation.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Various oxidized quinazoline derivatives.
Reduction: Debrominated or hydrogenated indoloquinazoline compounds.
Substitution: Substituted indoloquinazoline derivatives with different functional groups.
科学的研究の応用
2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other halogenated quinazoline derivatives.
Biology: Studied for its potential antipathogenic, antifungal, and antiparasitic activities.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Explored as a stable active material for all-organic redox flow batteries
作用機序
The mechanism of action of 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in pathogenic processes.
Modulating Signaling Pathways: It affects signaling pathways such as TAK1, JAK3/STAT3, Wnt/β-catenin, Akt/PKB, FAK, and AP-1/c-Jun, which are crucial for cell proliferation, inflammation, and angiogenesis
類似化合物との比較
- 2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- 2,8-Diiodoindolo[2,1-b]quinazoline-6,12-dione
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
Comparison: 2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione is unique due to its bromine atoms, which enhance its photophysical properties and biological activities compared to its methyl, iodo, and chloro counterparts. The bromine atoms contribute to higher singlet oxygen sensitization quantum yields and improved stability in various applications .
特性
IUPAC Name |
2,8-dibromoindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Br2N2O2/c16-7-1-3-11-9(5-7)15(21)19-12-4-2-8(17)6-10(12)13(20)14(19)18-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWJEXXTUZLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3277224.png)
![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)
![N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B3277240.png)
